2,2-difluoro-N-[[4-[(2-fluorophenyl)methoxy]phenyl]methyl]-5-azaspiro[2.3]hexane-5-carboxamide
Description
2,2-difluoro-N-[[4-[(2-fluorophenyl)methoxy]phenyl]methyl]-5-azaspiro[23]hexane-5-carboxamide is a complex organic compound characterized by its unique spirohexane structure and multiple fluorine atoms
Properties
IUPAC Name |
2,2-difluoro-N-[[4-[(2-fluorophenyl)methoxy]phenyl]methyl]-5-azaspiro[2.3]hexane-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19F3N2O2/c21-17-4-2-1-3-15(17)10-27-16-7-5-14(6-8-16)9-24-18(26)25-12-19(13-25)11-20(19,22)23/h1-8H,9-13H2,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXCNDURCQNEWPG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(C1(F)F)CN(C2)C(=O)NCC3=CC=C(C=C3)OCC4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-difluoro-N-[[4-[(2-fluorophenyl)methoxy]phenyl]methyl]-5-azaspiro[2.3]hexane-5-carboxamide typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the spirohexane core: This can be achieved through a cyclization reaction involving a suitable precursor.
Introduction of the fluorine atoms: This step often involves the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or similar reagents.
Attachment of the phenyl groups: This is usually done through a series of coupling reactions, such as Suzuki-Miyaura coupling, which involves palladium-catalyzed cross-coupling of boronic acids with halides.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve continuous flow chemistry techniques and advanced purification methods such as simulated moving-bed chromatography .
Chemical Reactions Analysis
Types of Reactions
2,2-difluoro-N-[[4-[(2-fluorophenyl)methoxy]phenyl]methyl]-5-azaspiro[2.3]hexane-5-carboxamide can undergo various types of chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorinated positions.
Common Reagents and Conditions
Oxidation: Typically performed in acidic or basic conditions, depending on the desired product.
Reduction: Often carried out in anhydrous conditions to prevent side reactions.
Substitution: Requires appropriate nucleophiles and may be facilitated by catalysts or under specific temperature conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
2,2-difluoro-N-[[4-[(2-fluorophenyl)methoxy]phenyl]methyl]-5-azaspiro[2.3]hexane-5-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.
Mechanism of Action
The mechanism of action of 2,2-difluoro-N-[[4-[(2-fluorophenyl)methoxy]phenyl]methyl]-5-azaspiro[2.3]hexane-5-carboxamide involves its interaction with specific molecular targets. These interactions can include binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological context .
Comparison with Similar Compounds
Similar Compounds
2,2-difluoro-N-methyl-1,3-benzodioxole-5-carboxamide: Shares the difluoromethyl group but differs in the core structure.
4,4’-Bis(trifluoromethyl)-2,2’-bipyridine: Contains multiple fluorine atoms and is used in similar applications but has a different structural framework.
Uniqueness
2,2-difluoro-N-[[4-[(2-fluorophenyl)methoxy]phenyl]methyl]-5-azaspiro[2.3]hexane-5-carboxamide is unique due to its spirohexane core and the specific arrangement of fluorine atoms, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in various fields.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
